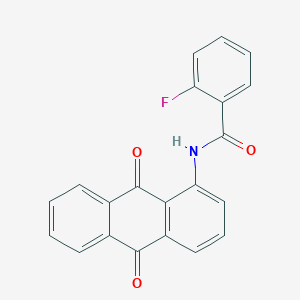

N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide

Description

N-(9,10-Dioxoanthracen-1-yl)-2-fluorobenzamide is an anthraquinone-based benzamide derivative characterized by a planar anthraquinone core fused with a fluorinated benzamide moiety. Its molecular formula is C21H12FNO3, with a molecular weight of 345.33 g/mol . The compound features a non-chiral (ACHIRAL) structure and possesses an N,O-bidentate directing group, making it suitable for metal-catalyzed C-H bond functionalization reactions . Key physicochemical properties include a logP value of 4.6586 (indicating high lipophilicity) and a polar surface area of 48.574 Ų .

The synthesis of this compound involves coupling 2-fluorobenzoyl chloride or 2-fluorobenzoic acid with 1-aminoanthraquinone. The acid chloride method yields superior results (24% yield) compared to the carboxylic acid route, which requires coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-N,N-dimethylaminopyridine) . Characterization via 1H-NMR, 13C-NMR, IR, and GC-MS confirms its structural integrity .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECJHXJLPDOKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385577 | |

| Record name | ST50924921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5278-62-6 | |

| Record name | ST50924921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide typically involves the reaction of 9,10-anthraquinone with 2-fluorobenzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antioxidant and anticancer properties.

Medicine: Research has explored its use in developing new therapeutic agents for various diseases.

Industry: It is used in the production of dyes and pigments due to its stable chromophore

Mechanism of Action

The mechanism of action of N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the activation of transcription factors like NF-κB and the modulation of signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

(a) N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Molecular Formula: C13H8F3NO

- Key Features: First reported trifluorinated benzamide with coplanar aromatic rings (interplanar angle: 0.5(2)°) . Exhibits 1D amide⋯amide hydrogen bonding along the a-axis (N1⋯O1 distance: 3.054 Å) and intramolecular N1-H1⋯F12 interactions (distance: 2.17 Å) .

(b) N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Molecular Formula: C13H8F3NO (isomeric to Fo23).

- Key Features :

(c) N-(9,10-Dioxoanthracen-1-yl)-3-fluorobenzamide

- Molecular Formula: C21H12FNO3 (isomeric to the target compound).

- Key Features :

Anthraquinone-Based Analogues

(a) N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

- Molecular Formula: C22H15NO3.

- Key Features :

- Synthesized via analogous methods (24% yield using 2-methylbenzoyl chloride) .

- Lacks fluorine but contains a methyl group, reducing electronegativity and hydrogen-bond acceptor capacity.

- Demonstrated utility in C-H functionalization but lower metabolic stability compared to fluorinated derivatives .

(b) N-(5-Amino-9,10-dioxoanthracen-1-yl)benzamide

- Molecular Formula : C21H14N2O3.

- Key Features: An amino-substituted analogue with enhanced solubility (logSw: -4.8944) due to increased hydrogen-bond donor capacity . Used in dye chemistry (e.g., Solvent Blue 59) but lacks fluorinated bioactivity .

Research Findings and Implications

- Fluorine Positioning : Ortho-fluorine in the target compound enhances electrophilicity and hydrogen-bond acceptor strength compared to meta-fluorine analogues, as seen in Fo23’s intramolecular N-H⋯F interactions .

- Anthraquinone Core: The rigid anthraquinone scaffold improves thermal stability and π-π stacking capabilities, critical for applications in materials science .

- Synthetic Challenges: Lower yields (24%) in anthraquinone derivatives highlight the need for optimized coupling strategies, whereas simpler benzamides (e.g., Fo23) achieve higher yields (88%) .

Biological Activity

N-(9,10-dioxoanthracen-1-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H12FNO3. The compound features an anthraquinone core linked to a fluorobenzamide group through an amide bond. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that anthraquinone derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by interfering with their cellular processes. A study demonstrated that the compound showed significant activity against Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. In vitro tests on various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 6.3 |

The mechanism behind the biological activity of this compound involves its interaction with various biomolecular targets:

- Mitochondrial Disruption : The compound may induce oxidative stress leading to mitochondrial dysfunction.

- Caspase Activation : It activates caspases which are crucial for the apoptotic process.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results confirmed its potential as a lead compound for developing new antimicrobial agents.

Study 2: Cancer Cell Apoptosis

In a research article from Cancer Letters, the effects of this compound on HeLa cells were analyzed. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Q & A

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- Methodology :

- LC-MS/MS metabolomics : Identify oxidative metabolites (e.g., hydroxylation at anthraquinone).

- Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) or liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.